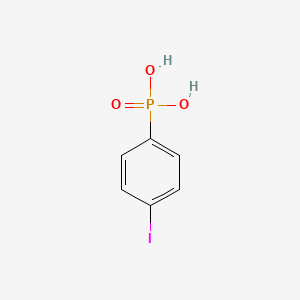

(4-Iodophenyl)phosphonic acid

Vue d'ensemble

Description

“(4-Iodophenyl)phosphonic acid” is a type of organophosphorus compound . It is used as a macroinitiator for polymerization . The molecule is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. These include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) .

Molecular Structure Analysis

The molecular formula of “(4-Iodophenyl)phosphonic acid” is C6H6IO3P . It has an average mass of 283.988 Da and a monoisotopic mass of 283.909912 Da .

Chemical Reactions Analysis

Phosphonic acids, including “(4-Iodophenyl)phosphonic acid”, play a significant role in separation science and technology. Their unique and versatile properties, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, enable selective separations through different mechanisms .

Physical And Chemical Properties Analysis

“(4-Iodophenyl)phosphonic acid” has a density of 2.2±0.1 g/cm3, a boiling point of 411.2±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 49.5±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 130.8±5.0 cm3 .

Applications De Recherche Scientifique

1. Chemical Synthesis and Functionalization

Phosphonic acids, including (4-Iodophenyl)phosphonic acid, are crucial in various chemical syntheses due to their structural similarity to phosphate moieties and their coordination or supramolecular properties. These acids are utilized in the synthesis of hybrid materials, functionalization of surfaces, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

2. Material Science and Engineering

In material science, (4-Iodophenyl)phosphonic acid derivatives have been used to create polymeric electrolyte membranes for fuel cell applications, demonstrating excellent thermal and oxidative stability (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006). Additionally, microporous materials utilizing bisphosphonates have been synthesized for specific surface areas and acid properties, relevant in catalysis and material chemistry (Gómez-Alcántara, Cabeza, Moreno-Real, Aranda, & Clearfield, 2006).

3. Electronics and Optoelectronics

Phosphonic acids are increasingly used in the development of organic electronic devices, photovoltaic cells, and (opto)electronic devices due to their ability to modify surface and interface properties in hybrid or composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

4. Medicinal Chemistry

In medicinal chemistry, the structural motif of aminophosphonic acids, which includes derivatives of (4-Iodophenyl)phosphonic acid, has been explored for its broad impact on physiological and pathological processes. These compounds are known for enzyme inhibition and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

5. Environmental and Agricultural Applications

Phosphonic acids, like (4-Iodophenyl)phosphonic acid, have been used in environmental and agricultural contexts, particularly in the production of broad specificity antibodies against organophosphorus pesticides, demonstrating their utility in biosensor assays and analytical applications (Alcocer, Dillon, Manning, Doyen, Lee, Daly, O’Kennedy, & Morgan, 2000).

Mécanisme D'action

Target of Action

(4-Iodophenyl)phosphonic acid is a complex compound with a molecular formula of CHIOP Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that (4-Iodophenyl)phosphonic acid could interact with various enzymes and proteins within the cell.

Mode of Action

Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that (4-Iodophenyl)phosphonic acid could interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Phosphonic acids and their derivatives are known to potentially inhibit metabolic enzymes . This suggests that (4-Iodophenyl)phosphonic acid could affect various metabolic pathways within the cell, leading to downstream effects on cellular function and metabolism.

Pharmacokinetics

The hydrophilic nature of phosphonic acids, such as (4-iodophenyl)phosphonic acid, could influence its bioavailability and pharmacokinetic properties .

Result of Action

Given its potential to inhibit metabolic enzymes , it could lead to changes in cellular metabolism and function.

Safety and Hazards

Orientations Futures

While the specific future directions for “(4-Iodophenyl)phosphonic acid” are not mentioned in the search results, phosphorus-containing compounds, including phosphonic acids, have found use in numerous fields, especially chemistry and biochemistry . Their valorization could significantly augment the viability of lignocellulose biorefineries .

Propriétés

IUPAC Name |

(4-iodophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYQBKVHXNUMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300981 | |

| Record name | (4-iodophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4042-59-5 | |

| Record name | NSC140273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-iodophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride](/img/structure/B1655595.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B1655604.png)

![4-Chloro[1,1'-biphenyl]-2,5-dione](/img/structure/B1655605.png)

![[1-(Propane-2-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B1655611.png)